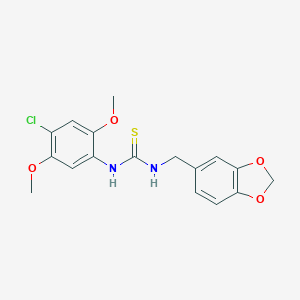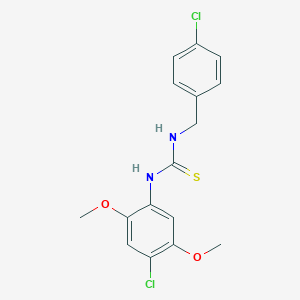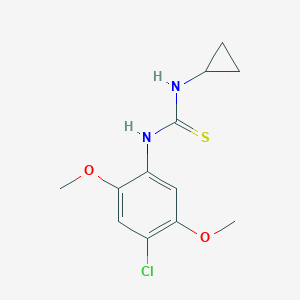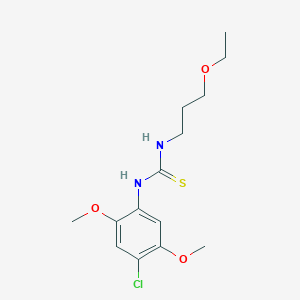
6-(AZEPAN-1-YL)-N2,N4-BIS(5-CHLORO-2-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-azepan-1-yl-N,N’-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a triazine core substituted with azepane and chloromethoxyphenyl groups, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-azepan-1-yl-N,N’-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.
Substitution Reactions: The azepane and chloromethoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient synthesis and high yield. The use of automated systems and advanced analytical techniques can help monitor and optimize the reaction conditions.
化学反応の分析
Types of Reactions
6-azepan-1-yl-N,N’-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Catalysts: Transition metal catalysts, such as palladium or platinum, may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials, coatings, or agricultural chemicals.
作用機序
The mechanism of action of 6-azepan-1-yl-N,N’-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It could bind to cellular receptors, modulating signal transduction pathways.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression or DNA damage.
類似化合物との比較
Similar Compounds
6-azepan-1-yl-N,N’-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine: can be compared with other triazine derivatives, such as:
Uniqueness
The uniqueness of 6-azepan-1-yl-N,N’-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine lies in its specific substitution pattern, which may impart distinct chemical and biological properties compared to other triazine derivatives. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
特性
分子式 |
C23H26Cl2N6O2 |
|---|---|
分子量 |
489.4 g/mol |
IUPAC名 |
6-(azepan-1-yl)-2-N,4-N-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H26Cl2N6O2/c1-32-19-9-7-15(24)13-17(19)26-21-28-22(27-18-14-16(25)8-10-20(18)33-2)30-23(29-21)31-11-5-3-4-6-12-31/h7-10,13-14H,3-6,11-12H2,1-2H3,(H2,26,27,28,29,30) |
InChIキー |
YYQDGFMQULGFLN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)N3CCCCCC3)NC4=C(C=CC(=C4)Cl)OC |
正規SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)N3CCCCCC3)NC4=C(C=CC(=C4)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B216451.png)









